molecular formula C12H10N2OS B2909609 4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine CAS No. 940803-12-3

4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Cat. No.: B2909609
CAS No.: 940803-12-3
M. Wt: 230.29
InChI Key: YQIBGMWRJLMDLB-UHFFFAOYSA-N
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Description

The compound “4-(3-Methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a benzofuran and a thiazole ring. Benzofuran is a heterocyclic compound, also known as coumarone, consisting of fused benzene and furan rings. Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzofuran and thiazole rings in separate steps, followed by their connection via an appropriate functional group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, along with the additional methyl and amine groups. Techniques such as NMR and MS could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran and thiazole rings, as well as the additional functional groups. For example, the amine group might be expected to participate in reactions typical of amines, such as acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of atoms and the presence of the functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Standard safety precautions for handling chemicals should always be followed .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization, and potential applications. This could include studies to optimize its synthesis, detailed characterization of its structure and properties, and exploration of its potential uses in areas such as medicine or materials science .

Properties

IUPAC Name

4-(3-methyl-1-benzofuran-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-8-4-2-3-5-10(8)15-11(7)9-6-16-12(13)14-9/h2-6H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIBGMWRJLMDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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